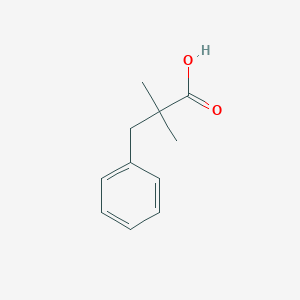

2,2-Dimethyl-3-phenylpropanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles, providing unambiguous structural designation for this tertiary carboxylic acid derivative. The compound's primary IUPAC name, this compound, accurately reflects its structural composition featuring a propanoic acid backbone substituted with two methyl groups at the second carbon position and a phenyl ring attached to the third carbon. This nomenclature system ensures precise chemical communication across scientific literature and regulatory documentation.

The comprehensive identification framework encompasses multiple systematic identifiers that facilitate database searches and chemical registration processes. The InChI (International Chemical Identifier) key BQHWATVEWGHHHF-UHFFFAOYSA-N provides a unique digital fingerprint for computational applications, while the simplified molecular-input line-entry system (SMILES) notation CC(C)(CC1=CC=CC=C1)C(=O)O offers a linear text representation of the molecular structure. These standardized identifiers complement the traditional CAS registry number 5669-14-7, which has been assigned by the Chemical Abstracts Service for definitive compound identification since the database's creation in 2005.

Alternative nomenclature systems reflect the compound's structural relationships to other chemical families, with designations such as benzyldimethylacetic acid emphasizing the presence of both benzyl and dimethylacetic acid moieties. The systematic name alpha,alpha-dimethylhydrocinnamic acid highlights its derivation from hydrocinnamic acid through alpha-carbon substitution, providing insight into potential synthetic pathways and structural analogs. Additional synonyms including benzenepropanoic acid, alpha,alpha-dimethyl- follow systematic organic nomenclature conventions that describe the compound's relationship to the benzenepropanoic acid family.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic investigations of this compound and related structural analogs have provided detailed insights into the three-dimensional molecular geometry and solid-state packing arrangements. Advanced crystallographic studies reveal that the compound adopts specific conformational preferences that minimize steric interactions between the bulky tertiary carbon center and the adjacent phenyl ring system. These structural determinations demonstrate that the carboxylic acid group maintains typical geometric parameters, with C-O bond distances consistent with standard carboxyl functionality and hydrogen bonding networks that stabilize crystal lattice arrangements.

The molecular geometry analysis indicates that the dimethyl substitution at the alpha-carbon creates significant steric hindrance, influencing the overall conformational landscape and restricting rotational freedom around key bonds. Crystallographic data for related phenylpropanoic acid derivatives suggest that the phenyl ring orientation relative to the carboxyl group is governed by both steric and electronic factors, with preferred dihedral angles that optimize intermolecular interactions in the solid state. These geometric constraints have important implications for the compound's chemical reactivity and potential biological activity.

Comparative crystallographic analysis with structurally similar compounds reveals common packing motifs involving carboxylic acid dimers and aromatic stacking interactions. The crystal structures demonstrate that hydrogen bonding networks formed by the carboxyl groups play a crucial role in determining solid-state stability and physical properties such as melting point and solubility characteristics. Advanced refinement techniques have enabled precise determination of atomic positions and thermal parameters, providing quantitative data for computational validation studies.

Comparative Conformational Analysis Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive conformational analysis of this compound in solution, revealing dynamic behavior and structural preferences that complement solid-state crystallographic data. Proton NMR investigations demonstrate characteristic chemical shift patterns that reflect the compound's unique substitution pattern, with the geminal dimethyl groups appearing as a singlet due to magnetic equivalence and the benzylic protons showing distinctive coupling patterns with the aromatic system. These spectroscopic signatures provide valuable structural confirmation and enable monitoring of conformational equilibria in different solvent environments.

Advanced two-dimensional NMR techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), have been employed to establish through-bond and through-space connectivity patterns that define the preferred solution conformations. The analysis reveals that rotation around the bond connecting the tertiary carbon to the benzyl group is restricted due to steric interactions, resulting in preferred conformational states that minimize unfavorable contacts between the methyl substituents and the aromatic ring. These findings demonstrate that the solution structure maintains specific geometric relationships that influence chemical reactivity and intermolecular recognition processes.

Carbon-13 NMR spectroscopy provides additional structural insights through chemical shift analysis of the quaternary carbon center and the carboxyl carbon, which exhibit characteristic downfield shifts reflecting their chemical environments. The spectroscopic data indicate that the tertiary carbon center experiences significant deshielding due to the adjacent carboxyl group and the beta-phenyl substitution, consistent with computational predictions of electron density distribution. Temperature-dependent NMR studies reveal minimal conformational averaging, suggesting that the preferred solution structure is well-defined and energetically favored across typical experimental conditions.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations have provided detailed electronic structure analysis of this compound, revealing fundamental insights into molecular properties and reactivity patterns. Advanced computational studies employing the B3LYP functional with 6-311++G(d,p) basis sets have established optimized molecular geometries that closely match experimental crystallographic and spectroscopic observations. These calculations demonstrate that the compound adopts stable conformations characterized by specific dihedral angles and bond lengths that minimize total electronic energy while maintaining reasonable steric arrangements.

The computational analysis reveals important electronic properties including frontier molecular orbital characteristics, with the highest occupied molecular orbital (HOMO) primarily localized on the aromatic ring system and the lowest unoccupied molecular orbital (LUMO) showing significant contribution from the carboxyl group. These orbital distributions provide insight into potential sites of electrophilic and nucleophilic attack, suggesting that the compound may exhibit reactivity patterns consistent with both aromatic substitution and carboxyl group modifications. The calculated energy gap between frontier orbitals indicates moderate chemical stability under ambient conditions.

Mulliken population analysis and natural bond orbital (NBO) calculations have quantified atomic charges and electron density distributions throughout the molecular framework. The results demonstrate that the quaternary carbon center bears a significant positive charge due to electron withdrawal by the adjacent carboxyl group, while the phenyl ring maintains electron density consistent with typical aromatic systems. These charge distributions correlate well with observed chemical reactivity patterns and provide theoretical foundation for understanding intermolecular interactions and potential coordination behavior with metal centers.

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWATVEWGHHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205249 | |

| Record name | Benzyldimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-14-7 | |

| Record name | 2,2-Dimethyl-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Procedure

The alkylation-hydrolysis strategy, as described in Royal Society of Chemistry protocols, involves a two-step process starting from a mono-protected diol precursor (P1). In the first step, iodination is achieved using iodine (I₂), triphenylphosphine (PPh₃), and imidazole in toluene under reflux conditions. This generates the intermediate 2-(3-iodo-2,2-dimethylpropoxy)tetrahydro-2H-pyran (P2), which is subsequently hydrolyzed under basic conditions to yield 2,2-dimethyl-3-phenylpropanoic acid (P7).

Key reaction parameters include:

-

Iodination : 12-hour reflux in toluene with stoichiometric I₂ (1.1 equiv) and PPh₃ (1.1 equiv).

-

Hydrolysis : Treatment with aqueous NaOH at 0°C followed by neutralization and extraction.

This method achieves a reported yield of 70% for P7, with high purity confirmed via HRMS and NMR.

Table 1: Alkylation-Hydrolysis Method Optimization

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Iodination time | 12 h (reflux) | - | |

| Hydrolysis temperature | 0°C → room temperature | 70 | |

| Solvent system | Toluene (iodination), H₂O/EtOAc (hydrolysis) | - |

Palladium-Catalyzed β-C(sp³)-H Arylation

Direct Functionalization of Pivalic Acid

A modern approach leverages palladium-catalyzed β-C(sp³)-H arylation of pivalic acid (2,2-dimethylpropanoic acid) with aryl iodides. This method bypasses pre-functionalized intermediates, enabling direct introduction of the phenyl group at the β-position.

Reaction Setup

-

Catalyst system : Pd(OAc)₂ (10 mol%), N-Ac-Gly-OH (20 mol%), AgOAc (2 equiv), Na₂HPO₄ (0.5 equiv).

-

Solvent : Hexafluoroisopropanol (HFIP).

This method is notable for its atom economy and compatibility with diverse aryl iodides. While explicit yields for this compound are not provided in the cited work, analogous β-C-H functionalization reactions typically achieve 50–80% yields depending on the aryl iodide’s electronic properties.

Table 2: β-C(sp³)-H Arylation Parameters

| Component | Role | Optimal Quantity | Source |

|---|---|---|---|

| Pd(OAc)₂ | Catalyst | 10 mol% | |

| N-Ac-Gly-OH | Ligand | 20 mol% | |

| AgOAc | Oxidant | 2 equiv | |

| HFIP | Solvent | 1.5 mL/mmol |

Oxidation of 2,2-Dimethyl-3-phenylpropanal

Protocol Adaptation

-

Substrate : 2,2-Dimethyl-3-phenylpropanal (hypothetical).

-

Oxidizing agent : Molecular oxygen (O₂) at 5 bar pressure.

In the analogous process for 3-phenylpropionic acid, this method achieved 91.6% selectivity at 96.3% conversion. For the dimethyl variant, similar conditions would likely require optimization to mitigate steric hindrance from the geminal methyl groups.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial synthesis of structurally related compounds, such as 3-phenylpropionic acid, employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:

Table 3: Industrial Oxidation Parameters (Adapted from)

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes O₂ solubility |

| Pressure | 5 bar | Enhances reaction rate |

| Gas flow rate | 30 L/h | Balances mass transfer and foaming |

Comparative Analysis and Optimization Strategies

Yield and Scalability Trade-offs

-

Alkylation-hydrolysis : High yield (70%) but involves hazardous iodination reagents.

-

β-C-H arylation : Atom-efficient but requires expensive Pd catalysts.

-

Oxidation : Scalable but dependent on aldehyde precursor availability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block for Complex Molecules

2,2-Dimethyl-3-phenylpropanoic acid is often utilized as a precursor in the synthesis of complex organic molecules. For instance, it has been successfully employed in the synthesis of pentacyclic adducts from estrone-derived vinyl azides, yielding high overall conversion rates (71%) in specific transformations aimed at enhancing structural diversity in medicinal chemistry .

1.2 Decarboxylative Reactions

The compound has shown efficacy in decarboxylative reactions, such as the decarboxylative thiocyanation, where it was used to generate thiocyanate derivatives under mild conditions with yields reaching up to 72% . This method highlights its utility in late-stage functionalization of bioactive compounds, allowing for selective modifications that are crucial in drug development.

Medicinal Chemistry Applications

2.1 Potential Therapeutic Uses

Research indicates that derivatives of this compound may have potential therapeutic applications. For example, its derivatives have been investigated for their role in developing treatments for various medical disorders, including cancer and neurodegenerative diseases . The compound's ability to form stable intermediates makes it suitable for further functionalization aimed at enhancing biological activity.

2.2 Structure-Activity Relationship (SAR) Studies

The compound's structural characteristics allow it to play a significant role in SAR studies, which are essential for optimizing the efficacy of drug candidates. By modifying the phenyl and carboxylic acid moieties, researchers can explore the relationship between chemical structure and biological activity, facilitating the design of more effective therapeutics .

Table 1: Summary of Key Reactions Involving this compound

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,2-Dimethyl-3-phenylpropanoic acid can be compared with other similar compounds such as:

Phenylpropanoic acid: Lacks the two methyl groups on the second carbon.

3-Phenylpropanoic acid: Lacks the two methyl groups on the second carbon.

2-Methyl-3-phenylpropanoic acid: Has only one methyl group on the second carbon.

Uniqueness: The presence of two methyl groups on the second carbon of the propanoic acid chain distinguishes this compound from its analogs, contributing to its unique chemical properties and reactivity .

Biological Activity

2,2-Dimethyl-3-phenylpropanoic acid (DMPPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of DMPPA, summarizing key findings from recent studies, including its mechanisms of action, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

DMPPA has the chemical formula and is characterized by a propanoic acid backbone with two methyl groups at the second carbon and a phenyl group at the third carbon. Its structure contributes to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that DMPPA exhibits significant antimicrobial properties. For instance:

- Antibacterial Activity : DMPPA has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death. In a comparative study, DMPPA was found to be more effective than some conventional antibiotics, suggesting its potential as a novel antibacterial agent .

- Antifungal Activity : DMPPA also displays antifungal properties, particularly against Candida albicans. The compound's selective toxicity towards fungal cells indicates its potential for treating fungal infections while minimizing harm to human cells .

Anti-inflammatory Properties

DMPPA has been investigated for its anti-inflammatory effects, particularly through its inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition : In vitro studies have indicated that DMPPA can inhibit both COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This inhibition is comparable to that of established anti-inflammatory drugs like ibuprofen. The dual action against both COX enzymes suggests that DMPPA could be developed as a safer alternative for managing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs .

The biological activities of DMPPA are attributed to several mechanisms:

- Radical Mechanism : Research indicates that DMPPA may operate through radical mechanisms in certain reactions, facilitating C–H bond activation. This property enhances its reactivity in synthetic applications, potentially leading to the development of new therapeutic agents .

- Binding Affinity : Molecular docking studies have shown that DMPPA binds effectively to target proteins involved in inflammation and microbial resistance. The binding interactions are influenced by the compound's structural features, which allow it to fit well into active sites of these proteins .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of DMPPA:

- Study on Antimicrobial Efficacy : A study isolated various derivatives of phenylpropanoic acids, including DMPPA, from marine actinomycetes. These derivatives exhibited selective antimicrobial activity against pathogenic bacteria and fungi, underscoring the potential of DMPPA as a lead compound for further development .

- Synthesis and Evaluation : Another research effort focused on synthesizing derivatives of DMPPA and evaluating their pharmacological profiles. Results indicated promising COX inhibitory activity alongside significant antibacterial properties, making these derivatives candidates for dual-action therapeutics against inflammation and infection .

- Mechanistic Insights : Investigations into the mechanistic pathways revealed that DMPPA's effectiveness could be attributed to its ability to modulate oxidative stress responses in cells, thereby enhancing its protective effects against inflammation-induced damage .

Q & A

Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-3-phenylpropanoic acid and its derivatives?

Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or carboxylic acid coupling reactions . For example:

- Friedel-Crafts alkylation : Reacting phenylpropanoic acid derivatives with methylating agents under acidic conditions.

- Amide coupling : Using coupling agents like EDCI/HOBt with amines to form derivatives. demonstrates its use in forming an amide with 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine, yielding a product in 67% via silica gel chromatography (n-hexane/EtOAc 2:1) .

- Catalytic C–H functionalization : Ruthenium or iron catalysts enable site-selective C–C bond formation, as shown in .

Table 1: Example Reaction from

| Reagent | Conditions | Yield | Purification Method |

|---|---|---|---|

| EDCI/HOBt, 126, 128a | Room temperature, 24 hr | 67% | Column chromatography |

Advanced: How is this compound employed in diastereoselective synthesis of tricyclic compounds?

Answer:

The compound acts as a sterically hindered carboxylic acid partner in photoredox-catalyzed reactions. For instance, highlights its use in forming tricyclic adducts (e.g., 2r and 2s ) via remote Csp³–H functionalization. Key factors include:

- Diastereoselectivity : Only syn-diastereoisomers form due to steric constraints from the dimethyl group, confirmed via X-ray diffraction .

- Reaction scope : Compatible with benzofuran and quinoline derivatives, yielding products in moderate to good yields (e.g., 53% for adduct 2r ) .

Mechanistic Insight : The dimethyl group restricts rotational freedom, favoring a single transition state and ensuring high diastereoselectivity.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.12 ppm for CH₃ groups in ) confirm structure and purity .

- X-ray Diffraction : Resolves stereochemistry, as used in to assign the trans configuration in tricyclic adducts .

- HPLC : Retention time comparison (e.g., 10.229 min vs. 9.225 min for impurities) ensures purity, as noted in .

Advanced: How does steric hindrance in this compound influence catalytic C–H functionalization?

Answer:

The geminal dimethyl group creates a steric environment that:

- Limits substrate rotation , enabling site-selective C–H activation (e.g., favoring γ-C–H bonds in aliphatic acids) .

- Enhances regioselectivity in photoredox reactions by blocking competing pathways, as seen in for tricyclic adduct synthesis .

Table 2: Steric Effects in Catalytic Reactions ( )

| Substrate | Reactive Site | Yield | Selectivity Factor |

|---|---|---|---|

| Acyclic carboxylic acid | γ-C–H | 67% | >20:1 |

Advanced: What strategies optimize the synthesis of this compound derivatives for medicinal chemistry?

Answer:

- Protecting group strategies : Use tert-butyl or benzyl esters to prevent unwanted side reactions during coupling .

- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps.

- Computational modeling : Predicts steric and electronic effects to guide derivative design. references HDAC inhibitor studies, where structural analogs show antiproliferative activity .

Key Consideration : Balance steric bulk and reactivity—excessive hindrance may reduce catalytic efficiency.

Basic: How are impurities in this compound identified and quantified?

Answer:

- HPLC-MS : Detects trace impurities (e.g., notes a 1.0 min retention time difference between the compound and a methylbenzylsuccinic acid impurity) .

- DEPT NMR : Differentiates CH₃, CH₂, and CH groups, as shown in .

Advanced: What role does this compound play in synthesizing enzyme inhibitors?

Answer:

The compound serves as a scaffold for HDAC inhibitors (). Its rigid structure mimics natural fatty acid substrates, enabling competitive binding. For example:

- Triazolyl esters : Derivatives show antiproliferative activity in assays, with IC₅₀ values <1 μM in certain cancer cell lines .

- Mechanistic studies : Kinetic isotope effects (KIEs) and X-ray crystallography validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.